2-[2-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Description
This compound is a thiazole-based acetamide derivative featuring a 1,3-thiazole core substituted at the 2-position with a sulfanyl group linked to a carbamoylmethyl moiety derived from 4-fluorophenyl. The acetamide nitrogen is further substituted with a 4-methoxyphenylmethyl group. Key structural elements include:
- Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms, often associated with antimicrobial, anticancer, and anti-inflammatory properties .
- 4-Fluorophenylcarbamoyl group: Fluorine substitution enhances lipophilicity and metabolic stability, commonly used in drug design to improve bioavailability .
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-28-18-8-2-14(3-9-18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-6-4-15(22)5-7-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQLAVVQIMVEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues can be categorized based on variations in the thiazole ring, substituents, and functional groups. Below is a comparative analysis:
Key Observations
Thiazole vs. Triazole Cores: Thiazole derivatives (e.g., Target Compound, ) are often prioritized for kinase or protease inhibition due to sulfur’s electronegativity .
Substituent Effects :
- Fluorine vs. Chlorine : Fluorophenyl groups (Target Compound, ) improve metabolic stability over chlorophenyl () but may reduce steric bulk .
- Methoxy Positioning : 4-Methoxyphenyl (Target Compound, ) enhances π-π stacking compared to ortho/meta positions, as seen in ’s 2-ethoxyphenyl derivative .
Sulfanyl vs. Sulfonyl groups () increase polarity and stability, favoring pharmacokinetic profiles .
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